molecular formula C20H17BrFN3O2 B2928052 2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921851-24-3

2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2928052
CAS RN: 921851-24-3
M. Wt: 430.277
InChI Key: PBEIHTQRFMPEGS-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a pyridazine ring, and aromatic rings with halogen substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the halogen substituents. The Suzuki-Miyaura coupling could be a potential method for introducing the halogen substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the aromatic rings and the pyridazine ring would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The halogen substituents could potentially undergo substitution reactions, and the pyridazine ring could participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen substituents could influence its polarity, solubility, and boiling and melting points .

Scientific Research Applications

Novel Acetamide Derivatives Synthesis and Applications

A study highlighted the synthesis of novel acetamide derivatives, aiming to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research focused on compounds with acetamide nucleus, indicating their significant activity due to the presence of bromo, tert-butyl, and nitro groups. This suggests the use of similar compounds in developing treatments for various conditions, showcasing their broad application in medicinal chemistry and pharmacology (Rani et al., 2016).

Antimicrobial Activity of Acetamide Derivatives

Another study examined the antimicrobial properties of acetamide derivatives, revealing that such compounds displayed significant activity. The research provided insights into the structural-activity relationship, enhancing the understanding of how acetamide derivatives can be optimized for antibacterial and antifungal applications. This underscores the compound's relevance in addressing microbial resistance and developing new antimicrobial agents (Fahim & Ismael, 2019).

Chemical Synthesis and Structural Analysis

Research into the chemical synthesis and structural analysis of acetamide derivatives further underscores their importance in scientific inquiry. Studies demonstrate the versatility of these compounds in generating a wide array of chemical entities, offering substantial utility in synthetic organic chemistry. This versatility facilitates the exploration of new materials and drugs, highlighting the compound's role in advancing chemical sciences and pharmaceutical research (E. A. E. Rady & M. Barsy, 2006).

Antioxidant Properties

Investigations into the antioxidant properties of novel compounds, including acetamide derivatives, reveal their potential in combating oxidative stress. This research opens pathways for utilizing such compounds in developing therapeutics aimed at diseases associated with oxidative damage, indicating a significant area of application in medical and health science research (Kadhum et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, investigating its reactivity under various conditions, or studying its potential uses in fields such as pharmaceuticals or materials science .

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIHTQRFMPEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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